生物罗宾

科学研究应用

生物罗宾具有广泛的科学研究应用,包括:

化学: 生物罗宾在黄酮类化合物及其衍生物的研究中用作模型化合物。

生物学: 生物罗宾的抗氧化和抗炎特性使其成为生物研究中的一种宝贵化合物,特别是在与细胞保护和炎症相关的研究中。

作用机制

生物罗宾通过多种分子靶点和通路发挥作用。 它通过干扰细胞信号通路,显着抑制人淋巴细胞的增殖 . 该化合物的抗氧化特性有助于保护细胞免受氧化应激,而其抗炎作用通过调节炎症介质的活性来减少炎症 .

生化分析

Biochemical Properties

Biorobin plays a significant role in biochemical reactions. It has been found to significantly inhibit the proliferation of human lymphocytes in vitro This suggests that Biorobin interacts with enzymes, proteins, and other biomolecules involved in cell proliferation

Cellular Effects

Biorobin has been shown to have a variety of effects on cells. For instance, it has been found to significantly inhibit the proliferation of human lymphocytes This suggests that Biorobin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit the proliferation of human lymphocytes, suggesting it may interact with biomolecules involved in cell proliferation This could involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

生物罗宾通常从植物中提取。 制备方法包括从槐树(Sophora japonica)等植物的树皮中进行溶剂提取 . 提取过程可能包括纯化和结晶等步骤,以获得纯形式的化合物。 工业生产方法可能涉及大规模提取和纯化过程,以确保为研究和商业用途提供稳定的化合物供应 .

化学反应分析

生物罗宾会发生各种化学反应,包括:

氧化: 生物罗宾可以被氧化形成不同的氧化产物,这些产物可能具有不同的生物活性。

还原: 还原反应可以改变生物罗宾的结构,可能改变其生物特性。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 由这些反应形成的主要产物取决于所使用的具体试剂和条件。

相似化合物的比较

生物罗宾与其他黄酮类化合物相似,例如:

山奈酚: 一种具有类似抗氧化和抗炎特性的黄酮类化合物。

槲皮素: 另一种以其强大的抗氧化活性而闻名的黄酮类化合物。

芦丁: 一种具有抗氧化和抗炎作用的黄酮类糖苷。

属性

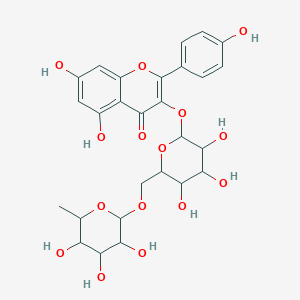

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17297-56-2 | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is biorobin and where is it found?

A1: Biorobin is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].

Q2: Has biorobin shown potential for treating any specific diseases?

A2: While research is ongoing, one study identified biorobin as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, biorobin demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].

Q3: Are there any other potential targets for biorobin in the context of viral infections?

A4: Research indicates that biorobin may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes biorobin an intriguing candidate for further investigation as a potential antiviral agent.

Q4: What are the challenges in developing biorobin as a potential therapeutic agent?

A4: Despite its potential, several challenges need to be addressed before biorobin can be considered for therapeutic development. These include:

Q5: What analytical techniques are commonly used to study biorobin?

A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of biorobin in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)